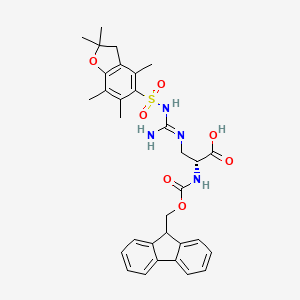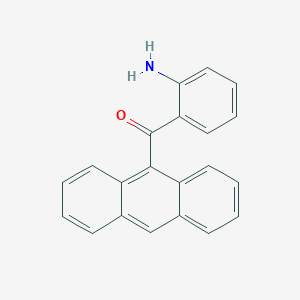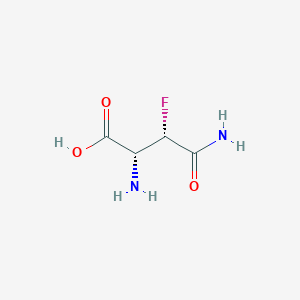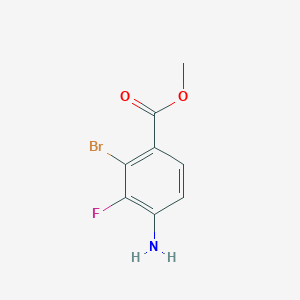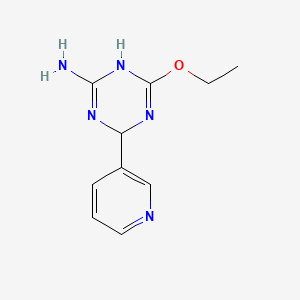
4-Ethoxy-6-(pyridin-3-yl)-1,6-dihydro-1,3,5-triazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethoxy-6-(pyridin-3-yl)-1,6-dihydro-1,3,5-triazin-2-amine is an organic compound that belongs to the class of triazines Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This specific compound is characterized by the presence of an ethoxy group, a pyridinyl group, and an amine group attached to the triazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-6-(pyridin-3-yl)-1,6-dihydro-1,3,5-triazin-2-amine typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride and ethoxyamine.
Introduction of the Pyridinyl Group: The pyridinyl group can be introduced through a nucleophilic substitution reaction using pyridine derivatives.
Final Functionalization:
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethoxy-6-(pyridin-3-yl)-1,6-dihydro-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of the compound.
Applications De Recherche Scientifique
4-Ethoxy-6-(pyridin-3-yl)-1,6-dihydro-1,3,5-triazin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Ethoxy-6-(pyridin-3-yl)-1,6-dihydro-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Tris(pyridin-4-yl)-1,3,5-triazine: Another triazine derivative with pyridinyl groups.
2,4,6-Tris(4-pyridyl)-1,3,5-triazine: A similar compound with three pyridinyl groups attached to the triazine ring.
Uniqueness
4-Ethoxy-6-(pyridin-3-yl)-1,6-dihydro-1,3,5-triazin-2-amine is unique due to the presence of the ethoxy group, which can influence its chemical properties and reactivity. This structural feature distinguishes it from other triazine derivatives and may contribute to its specific applications and activities.
Propriétés
Formule moléculaire |
C10H13N5O |
|---|---|
Poids moléculaire |
219.24 g/mol |
Nom IUPAC |
6-ethoxy-4-pyridin-3-yl-1,4-dihydro-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C10H13N5O/c1-2-16-10-14-8(13-9(11)15-10)7-4-3-5-12-6-7/h3-6,8H,2H2,1H3,(H3,11,13,14,15) |
Clé InChI |
IVGKFSOBZOXIGE-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=NC(N=C(N1)N)C2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-([2,4'-Bipyridin]-5-yl)acetamide](/img/structure/B13142933.png)
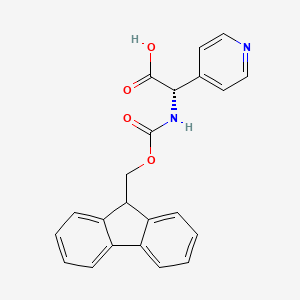
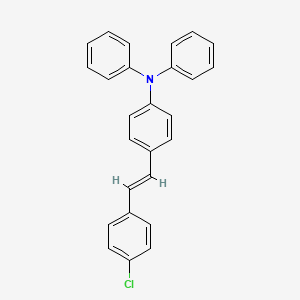
![6-Chloro-[3,3'-bipyridine]-4-carbaldehyde](/img/structure/B13142950.png)
![1,2-Di([2,2'-bipyridin]-6-yl)ethane](/img/structure/B13142960.png)
![3,6,9-Triazaspiro[5.5]undecan-6-ium](/img/structure/B13142981.png)
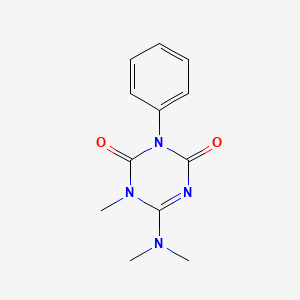

![1,5-Diamino-2-[4-(2-ethoxyethoxy)phenyl]-4,8-dihydroxyanthraquinone](/img/structure/B13142990.png)
![[4-(Diethylamino)phenyl]imino-[6-[[4-(diethylamino)phenyl]imino-oxidoazaniumyl]-9,10-dioxoanthracen-2-yl]-oxidoazanium](/img/structure/B13142998.png)
